2,4'-Dimethyl-3'-fluoropropiophenone
Description
2,4'-Dimethyl-3'-fluoropropiophenone (C₁₀H₁₁FO) is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a fluorine atom at the 3'-position and methyl groups at the 2- and 4'-positions. This compound belongs to the α-fluoroketone family, which is notable for its applications in organic synthesis, particularly in chelation-controlled diastereoselective reductions .
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-7(2)11(13)9-5-4-8(3)10(12)6-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFVNILBNTUIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4'-Dimethyl-3'-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often employing advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4'-Dimethyl-3'-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, CN⁻) are employed under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, hydroxylated derivatives
Scientific Research Applications
2,4'-Dimethyl-3'-fluoropropiophenone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4'-Dimethyl-3'-fluoropropiophenone exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved are determined by the specific biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogens: Fluorine at the 3'-position (as in 3'-fluoropropiophenone) enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks during reductions . Methyl Groups: The 2,4'-dimethyl substitution in the target compound introduces steric hindrance, which may slow reaction kinetics compared to non-methylated analogs like 3'-fluoropropiophenone. This steric effect is critical in chelation-controlled reactions, where bulky groups can shift diastereoselectivity .
Diastereoselective Reduction: In α-fluoroketones like 3'-fluoropropiophenone, pretreatment with TiCl₄ promotes chelation between the ketone’s oxygen and fluorine, yielding syn diastereomers. Conversely, Ti(OiPr)₄ favors anti products via a non-chelated pathway . The 2,4'-dimethyl variant may exhibit modified selectivity due to steric constraints.
Physicochemical Properties: Fluoropropiophenones generally exhibit moderate boiling points (e.g., 77°C for 4'-fluoro analog) and densities >1.0 g/cm³ . Methyl and halogen substituents increase molecular weight and may elevate melting/boiling points compared to simpler derivatives.
Safety and Applications: Chlorinated analogs (e.g., 4'-chloro-2,2-dimethyl-3'-fluoropropiophenone) are flagged in safety data sheets (SDS) for hazards like skin irritation and flammability . The target compound’s safety profile remains uncharacterized but may align with similar fluoroketones.
Biological Activity
2,4'-Dimethyl-3'-fluoropropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a substituted propiophenone. Its molecular structure includes a fluorine atom and two methyl groups at specific positions on the aromatic ring, which may influence its biological activity by altering its interaction with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of various propiophenone derivatives, including this compound. It has been noted that structural modifications can significantly impact the antimicrobial efficacy of these compounds. For instance, derivatives with electron-withdrawing groups often exhibit enhanced activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate | Low |
| Other derivatives (e.g., 3-fluoro) | High | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effects on cytokine release in peripheral blood mononuclear cells (PBMC). Studies indicate that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Key Findings:
- At concentrations around 50 µg/mL, significant reductions in TNF-α levels were observed.
- The compound also influenced IL-10 production, suggesting a dual role in both pro-inflammatory inhibition and anti-inflammatory promotion.
Cytotoxicity and Safety Profile
Toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations. Viability assays in cultured PBMC showed that cell viability remained above 90%, comparable to control groups treated with standard anti-inflammatory drugs.
The mechanisms underlying the biological activities of this compound are primarily related to its interaction with specific biological targets:
- Cytokine Modulation: The compound appears to inhibit signaling pathways associated with inflammation.
- Antimicrobial Action: Its efficacy may stem from disrupting bacterial cell wall synthesis or interfering with metabolic processes.
Case Studies
-
Study on Inflammatory Response:
A recent study evaluated the effects of this compound on LPS-stimulated PBMC cultures. Results showed a significant decrease in TNF-α production by up to 60% at optimal doses. -
Antimicrobial Efficacy:
In a comparative study of various propiophenone derivatives, this compound demonstrated moderate antimicrobial activity against certain bacterial strains but was outperformed by other derivatives with stronger electron-withdrawing substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
